molecular formula C17H17N3O3 B2361039 4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 1453117-94-6

4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide

Katalognummer B2361039
CAS-Nummer: 1453117-94-6
Molekulargewicht: 311.341
InChI-Schlüssel: XJKYBONACNZVMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as DPPB and has been studied for its potential applications in various fields, including medicinal chemistry and drug discovery.

Wissenschaftliche Forschungsanwendungen

Tuberculosis Treatment

Antitubercular agent-3 has been identified as a potential candidate for treating tuberculosis (TB). Its mechanism of action involves disrupting the cell wall synthesis of Mycobacterium tuberculosis, the bacteria responsible for TB. This disruption is crucial because the bacteria have developed resistance to many of the current drugs .

Drug-Resistant TB Management

The compound shows promise in managing drug-resistant TB strains. As M. tuberculosis has evolved resistance to clinically available antitubercular drugs, new agents like Antitubercular agent-3 are needed to combat these resistant strains .

Novel Drug Scaffolds

Due to its unique structure, Antitubercular agent-3 serves as a novel scaffold for developing new drugs. Its fused-nitrogen-containing heterocyclic framework is particularly valuable in creating drugs that target specific vulnerabilities in pathogens .

Bacterial Proteolysis Targeting

The compound’s structural information has enabled the design of bacterial proteolysis targeting chimeras (BacPROTACs). These are innovative therapeutic agents that target intracellular mycobacterial proteins for proteolytic digestion, offering a new approach to TB treatment .

Siderophore Biosynthesis Inhibition

Antitubercular agent-3 targets the salicylate synthase MbtI, an essential enzyme in the mycobacterial siderophore biosynthesis pathway. This pathway is absent in human cells, making it an attractive target for antitubercular therapy .

Enhanced Cell Permeability

The compound’s known cell permeability is advantageous for drug delivery. It can efficiently penetrate bacterial cells, ensuring that the drug reaches its target site within the bacteria .

Adjunct Therapy

Research suggests that Antitubercular agent-3 could be used as an adjunct therapy to existing TB treatments. By combining it with current drugs, it may improve treatment outcomes, especially in cases of multi-drug-resistant TB .

Pharmacokinetic Studies

The compound is also a subject of pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This information is critical for optimizing dosage and administration routes for maximum therapeutic efficacy .

Eigenschaften

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-3-4-12(2)19(11)14-7-5-13(6-8-14)17(23)18-20-15(21)9-10-16(20)22/h3-8H,9-10H2,1-2H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKYBONACNZVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NN3C(=O)CCC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide

CAS RN

1453117-94-6
Record name 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.